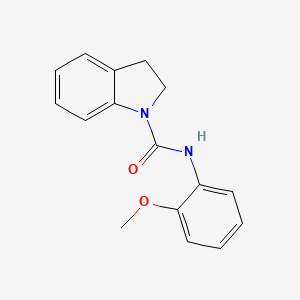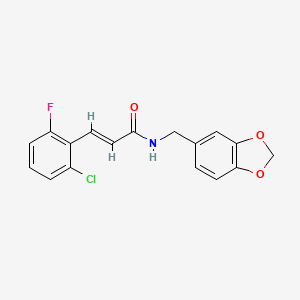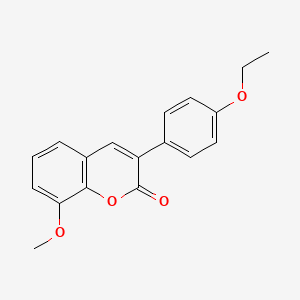
3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. This compound is also known as CEMPA and belongs to the class of acrylamide derivatives.
Mécanisme D'action
The mechanism of action of CEMPA involves the inhibition of the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a crucial role in the regulation of inflammation. By inhibiting PDE4, CEMPA reduces the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
CEMPA has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of PDE4 activity, the reduction of pro-inflammatory cytokine levels, and the suppression of inflammation and pain. It has also been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CEMPA is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of various inflammatory diseases. However, one of the limitations of CEMPA is its relatively low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of CEMPA, including:
1. Further investigation of its anti-inflammatory and analgesic properties, including its potential use in the treatment of other inflammatory diseases.
2. Exploration of its potential applications in the field of material science, including the development of new materials with unique properties.
3. Investigation of its mechanism of action at the molecular level, including the identification of its target proteins and the elucidation of its signaling pathways.
4. Development of new synthetic methods for the production of CEMPA, including the use of greener and more sustainable approaches.
5. Exploration of its potential applications in the field of biochemistry, including its use as a tool for the study of signaling pathways and cellular processes.
In conclusion, CEMPA is a promising compound with a range of potential applications in various fields, including medicinal chemistry, material science, and biochemistry. Its potent anti-inflammatory and analgesic properties make it a promising candidate for the development of new drugs for the treatment of various inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of CEMPA involves the reaction of 2-chlorobenzonitrile and 2-ethyl-6-methylaniline in the presence of a base, followed by the reaction of the resulting product with acryloyl chloride. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
CEMPA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory diseases, including rheumatoid arthritis and osteoarthritis.
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c1-3-14-9-6-7-13(2)18(14)20-17(21)12-11-15-8-4-5-10-16(15)19/h4-12H,3H2,1-2H3,(H,20,21)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWCCTLBFPYKMQ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C=CC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1NC(=O)/C=C/C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide](/img/structure/B5739318.png)


![7-[4-(tert-butoxycarbonyl)-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B5739352.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5739353.png)



![N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5739374.png)

![ethyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]amino}benzoate](/img/structure/B5739397.png)
![2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739404.png)
![6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5739411.png)